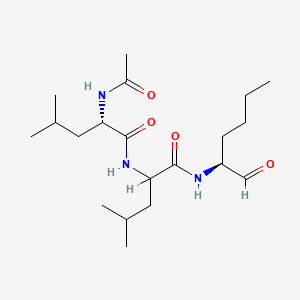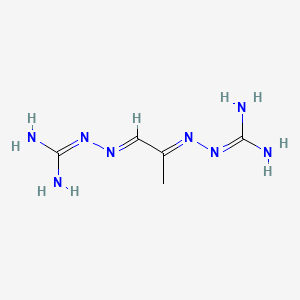
APcK110
描述
准备方法
APcK110的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。确切的合成路线和反应条件是专有的,未公开。 已知该化合物是通过一系列化学反应合成的,以确保其作为c-Kit抑制剂的效力和特异性 .
化学反应分析
APcK110经历各种化学反应,主要集中在其与c-Kit和相关信号通路之间的相互作用。已知该化合物可以:
科学研究应用
APcK110在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
作用机制
APcK110通过抑制c-Kit的活性发挥作用,c-Kit是一种蛋白酪氨酸激酶,也是干细胞因子的受体。 干细胞因子与c-Kit结合会导致下游信号通路的激活,包括PI3K/AKT、Ras/MAP激酶和JAK/STAT系统 . This compound阻断AKT和STAT3的磷酸化,导致细胞存活和增殖的抑制 . 此外,该化合物通过激活caspase-3和聚(ADP核糖)聚合酶裂解来诱导细胞凋亡 .
相似化合物的比较
APcK110与其他类似化合物进行比较,例如伊马替尼和达沙替尼,它们也是c-Kit抑制剂。 与这些临床使用的抑制剂相比,this compound在抑制急性髓系白血病细胞增殖方面表现出更高的效力 . 类似化合物包括:
伊马替尼: 一种酪氨酸激酶抑制剂,用于治疗慢性髓系白血病和胃肠道间质瘤.
达沙替尼: 另一种酪氨酸激酶抑制剂,用于治疗慢性髓系白血病和急性淋巴细胞白血病.
阿糖胞苷: 一种用于治疗急性髓系白血病的化疗药物.
This compound因其在靶向c-Kit突变方面更高的效力和特异性而脱颖而出,使其成为癌症治疗进一步开发的有希望的候选者 .
属性
IUPAC Name |
6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGZGMEPKFVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of APcK110?
A1: this compound functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, this compound blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].
Q2: How does this compound compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?
A2: In vitro studies have demonstrated that this compound exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, this compound demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].
Q3: Has this compound demonstrated efficacy in in vivo models of AML?
A3: Yes, research utilizing a xenograft mouse model of AML revealed that this compound significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.
Q4: Does the efficacy of this compound depend on the presence of KIT mutations?
A4: While this compound potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



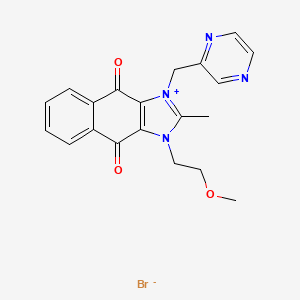
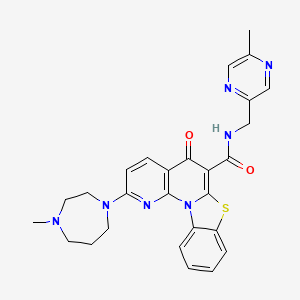

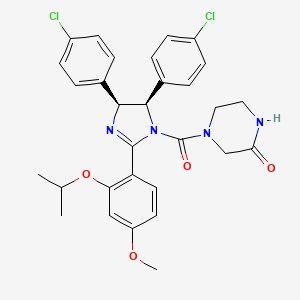
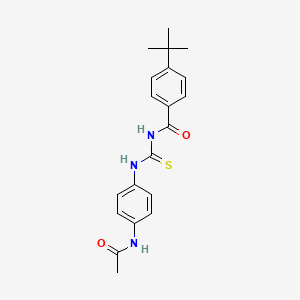
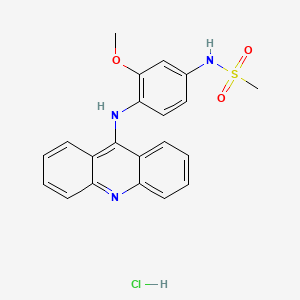
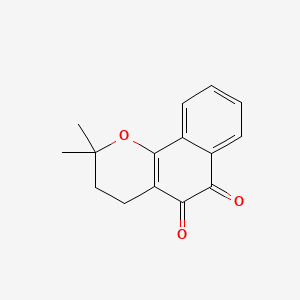
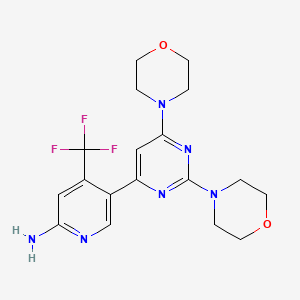
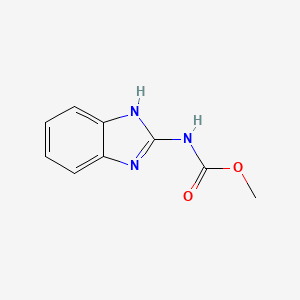
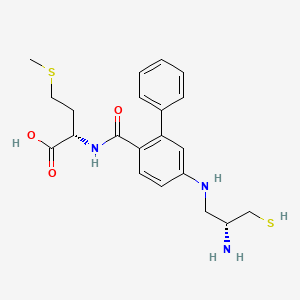
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
